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Compound of Interest

Compound Name: PF-07957472

Cat. No.: B15566791

An In-Depth Technical Guide to the Discovery of PF-07957472: A Potent SARS-CoV-2 PLpro
Inhibitor

Introduction

The global health crisis instigated by the severe acute respiratory syndrome coronavirus 2
(SARS-CoV-2) has underscored the urgent need for effective antiviral therapeutics. While
vaccines and initial antiviral agents targeting the RNA-dependent RNA polymerase (RdRp) and
the main protease (Mpro) have been pivotal, the emergence of viral variants and potential
resistance necessitates the development of drugs with alternative mechanisms of action.[1][2]
[3] The SARS-CoV-2 papain-like protease (PLpro), a cysteine protease essential for viral
replication and a key player in suppressing the host's innate immune response, represents a
prime therapeutic target.[4][5][6][7]

This technical guide details the discovery and preclinical development of PF-07957472, a
potent, selective, and orally bioavailable inhibitor of SARS-CoV-2 PLpro developed by Pfizer.[1]
[8] The discovery campaign, which successfully translated high in vitro potency into robust in
vivo efficacy in a murine infection model, provides a compelling validation of PLpro as a
druggable antiviral target.[1][2][5][9][10]

Discovery and Lead Optimization

The development of PF-07957472 was a rapid, machine learning-driven effort that began with
known, moderately potent PLpro inhibitors.[1][2][3] The campaign focused on concurrently
optimizing biochemical potency, cellular antiviral activity, and metabolic stability to identify a
compound suitable for in vivo studies.
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The starting point for the optimization campaign was GRL0617, a non-covalent inhibitor
identified for SARS-CoV-1 PLpro.[2] Through a data-driven strategy involving parallel medicinal
chemistry libraries guided by machine learning predictions, researchers systematically
improved the compound's properties.[5] A key breakthrough was the rigidification of the
molecular scaffold by introducing a geminal-cyclopropyl group. This modification led to the lead
compound, PF-07957472, which exhibited a threefold enhancement in both biochemical and
cellular potencies and a significant reduction in metabolic clearance.[1][5][11]
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Caption: Machine learning-driven discovery workflow for PF-07957472.
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Quantitative Structure-Activity Relationship (SAR)

The optimization process yielded a series of compounds with progressively enhanced
characteristics. The table below summarizes the properties of the initial hit, an intermediate,
and the final lead compound, PF-07957472.

Human
L Hepatocyte
Key Structural . Antiviral EC50 )
Compound PLpro Ki (nM) CLint,app
Change (nM, Vero EG6) .
(ML/min/106
cells)
Naphthalene
GRL0617 (1) 2,500 20,900 >139
Core
Methyl
Intermediate (3) Piperazine 51 1,420 114
addition
Geminal-
PF-07957472 (4)  cyclopropyl 17 147 45
addition

Data compiled
from

references[1][2]

[5].

Mechanism of Action

PF-07957472 is a non-covalent, reversible inhibitor of the SARS-CoV-2 PLpro enzyme.[1][5] X-
ray crystallography studies revealed that the compound binds in a pocket that overlaps with the
substrate-binding site but does not extend to the catalytic triad active site.[1][5][11] This binding
is stabilized by critical hydrogen bonds with the residues Asp164, Glul67, and Tyr264, and Tt-
stacking interactions with Pro247, Pro248, and Tyr268.[1] By occupying this site, PF-07957472
prevents PLpro from processing the viral polyprotein, a crucial step for generating functional
viral replicase machinery, thereby halting viral replication.[4][5]
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Caption: Inhibition of SARS-CoV-2 polyprotein processing by PF-07957472.

In Vitro Profile

PF-07957472 demonstrated potent antiviral activity across multiple cell-based assays. Notably,
its potency was significantly higher in primary human airway epithelial cells, a more
physiologically relevant model of infection, compared to the commonly used Vero E6 cell line.

Assay Type Cell Line Endpoint EC50 (nM)
. . Vero E6 (Kidney Cytopathic Effect
Antiviral Activity o 147
epithelial) (CPE)

o o dNHBE (Human ] )
Antiviral Activity ] o Viral RNA Reduction 13.9
bronchial epithelial)

Data compiled from
references[5][12][13].

The compound was also profiled for selectivity and showed no significant off-target liabilities in
safety panels, nor was it mutagenic or clastogenic in in vitro genetic toxicity studies.[1][3]

Preclinical Pharmacokinetics
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The pharmacokinetic (PK) properties of PF-07957472 were evaluated in multiple preclinical
species. The compound exhibited moderate plasma clearance and moderate oral
bioavailability, supporting its potential for oral administration.[1][5]

Volume of . L
] Plasma Clearance o Oral Bioavailability
Species . Distribution (Vdss)
(CLp) (mL/minl/kg) (F) (%)

(L/kg)
Mouse 30 5.3 49
Rat 15 4.3 36
Dog 7.9 6.5 37
Monkey 12 3.5 27

Data compiled from
reference[1]. All
values are geometric

means.

In Vivo Efficacy

The antiviral efficacy of PF-07957472 was confirmed in a mouse-adapted model of SARS-CoV-
2 infection. Oral administration of the compound resulted in a dose-dependent reduction in viral
load in the lungs and protected the animals from infection-induced body weight loss.[1][5] At a
dose of 150 mg/kg administered twice daily (BID), viral levels in the lungs were reduced to the
limit of detection in half of the treated mice four days post-infection.[1]
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Mean Lung Viral .
Body Weight

Treatment Grou Dose (mgl/kg, BID Titer (log10
p (mglkg ) (log Change (%)

PFU/lung)
Vehicle - ~5.0 ~-10%
PF-07957472 150 < 2.0 (in 50% of mice) ~0%
PF-07957472 500 Not specified Protected from loss

Data interpreted from
figures and text in

references[1][5].

Experimental Protocols
PLpro Biochemical Inhibition Assay (FRET-based)

o Principle: This assay measures the ability of a compound to inhibit the enzymatic cleavage of
a fluorogenic substrate by recombinant SARS-CoV-2 PLpro.

o Methodology:

o Recombinant SARS-CoV-2 PLpro enzyme is pre-incubated with serially diluted test
compounds in an assay buffer (e.g., 20 mM HEPES, pH 7.5, 1 mM TCEP).

o The enzymatic reaction is initiated by adding a FRET-based substrate (e.g., a peptide
sequence recognized by PLpro flanked by a fluorophore and a quencher).

o As PLpro cleaves the substrate, the fluorophore and quencher are separated, resulting in
an increase in fluorescence signal.

o Fluorescence is monitored over time using a plate reader.

o The rate of reaction is calculated, and the concentration of compound required to inhibit
50% of the enzyme activity (IC50) is determined from dose-response curves. The
inhibition constant (Ki) is then calculated from the IC50.[2]

Cellular Antiviral Assay (Cytopathic Effect)
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e Principle: This assay measures the ability of a compound to protect host cells from virus-
induced cell death (cytopathic effect, CPE).[13]

o Methodology:
o Host cells (e.g., Vero E6) are seeded in 96-well plates and incubated overnight.[13]

o The following day, the cell culture medium is removed, and cells are treated with serially
diluted test compounds.

o Cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

o The plates are incubated for a period (e.g., 72 hours) to allow for viral replication and CPE
development.[13]

o Cell viability is assessed using a reagent such as CellTiter-Glo, which measures ATP
content as an indicator of viable cells.

o The 50% effective concentration (EC50), the compound concentration that protects 50% of
cells from CPE, is calculated from dose-response curves.

Metabolic Stability Assay

e Principle: This assay evaluates the rate at which a compound is metabolized by liver
enzymes, providing an estimate of its metabolic clearance.

o Methodology:

o The test compound (e.g., PF-07957472) is incubated with a suspension of cryopreserved
human hepatocytes at 37°C.[1][5]

o Aliquots are taken at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).
o The reaction in the aliquots is quenched by adding a solvent like acetonitrile.

o Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the
remaining concentration of the parent compound.
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o The rate of disappearance of the compound is used to calculate the in vitro intrinsic
clearance (CLint,app).[1][5]

Mouse-Adapted SARS-CoV-2 Infection Model

» Principle: This in vivo model is used to evaluate the efficacy of antiviral compounds in a living
organism.

o Methodology:

o Experimental animals (e.g., specific strains of mice) are intranasally infected with a
mouse-adapted strain of SARS-CoV-2.[1]

o Treatment with the test compound (e.g., PF-07957472, administered orally) or vehicle
begins at a specified time relative to infection and continues for a defined duration (e.g.,
twice daily for 4 days).

o Animal body weight and general health are monitored daily as indicators of disease
progression.

o At the end of the study (e.g., day 4 post-infection), animals are euthanized, and lung
tissues are harvested.

o The viral titer in the lung homogenate is quantified using a plaque assay or RT-gPCR to
determine the reduction in viral load as a measure of compound efficacy.[1][5]

Conclusion

The discovery of PF-07957472 represents a significant achievement in the search for novel
COVID-19 therapeutics. The use of a sophisticated, machine learning-integrated platform
enabled the rapid optimization of a chemical scaffold to produce a lead compound with a
desirable combination of high potency, selectivity, and oral bioavailability.[3] The robust efficacy
demonstrated in a preclinical infection model validates that targeting the SARS-CoV-2 papain-
like protease is an effective antiviral strategy.[5] PF-07957472 serves as a critical tool
compound for further investigation of PLpro biology and as a promising foundation for the
development of next-generation antivirals against coronaviruses.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11364104/
https://www.biorxiv.org/content/10.1101/2024.01.26.577395v2.full.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11364104/
https://www.benchchem.com/product/b15566791?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11364104/
https://www.biorxiv.org/content/10.1101/2024.01.26.577395v2.full.pdf
https://www.benchchem.com/product/b15566791?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12585479/
https://www.biorxiv.org/content/10.1101/2024.01.26.577395v2.full.pdf
https://www.benchchem.com/product/b15566791?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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